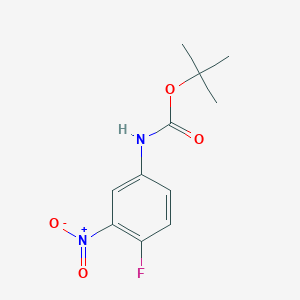

Tert-butyl 4-fluoro-3-nitrophenylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-fluoro-3-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-7-4-5-8(12)9(6-7)14(16)17/h4-6H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIHOUCJAIZEFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455899 | |

| Record name | TERT-BUTYL 4-FLUORO-3-NITROPHENYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332370-72-6 | |

| Record name | TERT-BUTYL 4-FLUORO-3-NITROPHENYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for Tert Butyl 4 Fluoro 3 Nitrophenylcarbamate

Convergent and Linear Synthetic Strategies for Carbamate (B1207046) Formation

A highly efficient and convergent route to tert-butyl 4-fluoro-3-nitrophenylcarbamate is through direct carbamoylation. This approach involves the reaction of the primary aromatic amine, 4-fluoro-3-nitroaniline (B182485), with an activated source of the tert-butoxycarbonyl (Boc) group. The most common and effective reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc)₂O. chemicalbook.com

A more linear, multistep approach to this compound involves the initial conversion of the amine precursor into a more reactive intermediate. One classic method is the formation of an isocyanate from the amine. This can be achieved by reacting 4-fluoro-3-nitroaniline with phosgene (B1210022) or a phosgene equivalent. However, due to the high toxicity of phosgene, alternative reagents are preferred. nih.gov

Once the 4-fluoro-3-nitrophenyl isocyanate intermediate is formed, it can be trapped by a nucleophile, in this case, tert-butanol (B103910). The alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate to form the desired carbamate. Another multistep method is the Curtius rearrangement, which transforms a carboxylic acid derivative (acyl azide) into an isocyanate, which can then be trapped by tert-butanol to yield the Boc-protected amine. nih.govacs.org These multistep sequences, while effective, are inherently less efficient than direct carbamoylation due to the additional steps involved.

Precursor Chemistry and Derivatization Pathways

The principal precursor, 4-fluoro-3-nitroaniline, is itself synthesized from a more fundamental starting material, p-fluoroaniline. The key transformation is the electrophilic aromatic substitution, specifically, the nitration of p-fluoroaniline. This reaction is typically performed under anhydrous conditions using a mixture of nitric acid and sulfuric acid at low temperatures (e.g., 0-10°C) to control the reaction's exothermicity and regioselectivity. google.comgoogle.com

The directing effects of the substituents on the aromatic ring govern the position of the incoming nitro group. The amino group (-NH₂) is a strong ortho, para-director; however, under the strongly acidic conditions required for nitration, it is protonated to form the anilinium ion (-NH₃⁺), which is a meta-director. The fluorine atom is a weak ortho, para-director. The combination of these effects directs the nitration to the position ortho to the fluorine and meta to the anilinium group, yielding the desired 4-fluoro-3-nitroaniline. Purification can be achieved by recrystallization or by treatment with dilute hydrochloric acid to separate the product from resinous byproducts. google.com

| Reactants | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| p-Fluoroaniline | HNO₃, H₂SO₄ | 3-5 °C | 62% | google.com |

| p-Fluoroaniline | HNO₃, H₂SO₄ | 8-10 °C | 62% | google.com |

The formation of the carbamate linkage relies on the use of an activated carbonyl species that can react with the aniline (B41778). While di-tert-butyl dicarbonate is common for direct carbamoylation, other activated precursors can be employed, often in multistep sequences. nih.gov

One category includes activated mixed carbonates, such as p-nitrophenyl carbonate derivatives. nih.govacs.org These are prepared by reacting an alcohol with an activated chloroformate, like p-nitrophenyl chloroformate. The resulting mixed carbonate is a stable, effective alkoxycarbonylating agent that can react with amines to form carbamates. nih.gov Another approach involves the use of carbon dioxide as a C1 source. In some methods, an amine reacts with CO₂ to form a carbamic acid, which can then be alkylated with an electrophile. organic-chemistry.orggoogle.comacs.org These methods provide greener alternatives to traditional reagents like phosgene. nih.govresearchgate.net

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, base, temperature, and reaction time. For the direct Boc protection of 4-fluoro-3-nitroaniline, aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) are typically used. The choice of base can also be critical, with non-nucleophilic organic bases like triethylamine (B128534) or pyridine (B92270) often employed.

For other carbamate synthesis strategies, catalysis can play a significant role. The reaction of amines with organic carbonates can be catalyzed by Lewis acids. google.com Soluble zinc and divalent tin salts have been shown to be effective catalysts for the preparation of carbamates from aromatic amines and organic carbonates, leading to higher yields and selectivity. google.com Other metal-based catalysts, including those based on palladium, lead, zirconium, and copper, have also been investigated for various carbamate synthesis reactions, such as oxidative carbonylation or coupling reactions. organic-chemistry.orgresearchgate.net For instance, lead compounds can catalyze the methoxycarbonylation of amines with dimethyl carbonate, while palladium catalysts are used for oxidative carbonylation of amines. researchgate.net

| Catalyst System | Reactants | Reaction Type | Reference |

|---|---|---|---|

| Lewis Acids (e.g., Zn or Sn(II) salts) | Aromatic Amine + Organic Carbonate | Carbamoylation | google.com |

| Lead Acetate (Pb(OAc)₂) | Amine + Dimethyl Carbonate | Carbamoylation | researchgate.net |

| PdCl₂/ZrO₂-SO₄²⁻ | Aromatic Amine + CO | Oxidative Carbonylation | researchgate.net |

| Zirconium(IV) with 2-hydroxypyridine | Amine + Dialkyl Carbonate | Carbamate Exchange | organic-chemistry.org |

| Copper Catalysts | Amine + Alkoxycarbonyl radical source | Cross-Coupling | organic-chemistry.org |

Exploration of Ligand Design for Enhanced Selectivity

The synthesis of aryl carbamates, including this compound, can be significantly influenced by the choice of ligands, particularly in metal-catalyzed reactions. While direct N-acylation of 4-fluoro-3-nitroaniline with di-tert-butyl dicarbonate is a common approach, the use of transition metal catalysis, such as palladium or nickel, can offer alternative routes with potentially higher selectivity and efficiency under milder conditions. The design and selection of appropriate ligands are paramount in these catalytic systems to control the reaction's outcome.

In related palladium-catalyzed syntheses of N-aryl carbamates, the use of specific phosphine (B1218219) ligands has been shown to be crucial for achieving high yields. mit.edu For instance, sterically demanding and electron-rich phosphine ligands can enhance the catalytic activity of the palladium center. mit.edu While a comprehensive screening of ligands specifically for the synthesis of this compound is not extensively documented in publicly available literature, general principles from related transformations can be applied. For nickel-catalyzed amination of aryl carbamates, ligands such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) have been found to be effective. acs.org The electronic and steric properties of the ligand directly impact the coordination environment of the metal center, thereby influencing the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

The following table, adapted from a study on the N-Boc protection of aniline, illustrates the impact of different catalysts, which inherently involves ligand effects, on the reaction yield. This provides a conceptual framework for the kind of ligand and catalyst screening that would be beneficial for optimizing the synthesis of this compound.

Table 1: Comparison of Various Catalysts in the N-Boc Protection of Aniline with (Boc)₂O at Room Temperature researchgate.net

| Entry | Catalyst | Time (h) | Yield (%) |

| 1 | No Catalyst | 24 | <5 |

| 2 | LiClO₄ | 12 | 92 |

| 3 | Mg(ClO₄)₂ | 10 | 90 |

| 4 | NaClO₄ | 18 | 85 |

| 5 | [C₆(mpy)₂][CoCl₄]₂⁻ | 1.5 | 98 |

| 6 | Thiamin hydrochloride | 0.5 | 96 |

| 7 | Ln₂(Na)₈(OCH₂CH₂NMe₂)₁₂(OH)₂ | 3 | 95 |

Investigation of Solvent Effects and Reaction Kinetics

The choice of solvent can profoundly impact the rate and outcome of the synthesis of this compound. The solubility of the starting materials, 4-fluoro-3-nitroaniline and di-tert-butyl dicarbonate, as well as the stability of intermediates and transition states, are all influenced by the solvent's properties, such as polarity, proticity, and coordinating ability.

The starting material, 4-fluoro-3-nitroaniline, is soluble in various organic solvents such as benzene (B151609), methylbenzene, ethyl alcohol, and diethyl ether, but insoluble in water. nih.gov The final product, this compound, exhibits good solubility in N,N-dimethylformamide and methanol (B129727), is sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water. This solubility profile provides a basis for selecting appropriate reaction and work-up solvents.

A systematic investigation into the effect of a range of aprotic and protic solvents on the reaction rate would be highly beneficial. The following table outlines a proposed experimental design for such a study.

Table 2: Proposed Study on Solvent Effects for the Synthesis of this compound

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Observed Yield (%) |

| Dichloromethane | 8.93 | ||

| Tetrahydrofuran | 7.52 | ||

| Acetonitrile | 37.5 | ||

| N,N-Dimethylformamide | 36.7 | ||

| Toluene | 2.38 | ||

| Methanol | 32.7 |

By monitoring the reaction progress over time using techniques like HPLC or GC, valuable kinetic data, including reaction orders and rate constants, could be determined for each solvent system. This would allow for the rational selection of a solvent that not only facilitates a high reaction rate but also minimizes side reactions and simplifies product isolation.

Process Intensification and Scalability Studies for Preparative Applications

For the large-scale production of this compound, process intensification and scalability are critical considerations to ensure an efficient, safe, and cost-effective manufacturing process. Traditional batch processing can be effective on a laboratory scale, but for industrial applications, continuous flow chemistry and other process intensification technologies offer significant advantages.

Continuous flow reactors provide enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety, particularly for reactions involving hazardous reagents or exothermic profiles. While a specific continuous flow process for this compound has not been detailed in the literature, the principles have been successfully applied to the synthesis of other carbamates and nitroaromatic compounds.

A potential continuous flow setup for this synthesis would involve pumping solutions of 4-fluoro-3-nitroaniline and di-tert-butyl dicarbonate, along with a suitable base or catalyst, through a heated or cooled reaction coil. The product stream would then be collected, and the desired compound isolated through continuous extraction and crystallization.

The scalability of the synthesis from laboratory to pilot and ultimately to manufacturing scale requires careful optimization of reaction parameters. Key factors to consider include:

Reagent stoichiometry: Minimizing the excess of any reagent to reduce cost and waste.

Catalyst loading: Optimizing the amount of catalyst to achieve a high reaction rate without compromising cost-effectiveness.

Temperature and pressure: Identifying the optimal conditions to maximize yield and minimize reaction time.

Work-up and purification: Developing a robust and scalable purification method, such as crystallization or chromatography, to obtain the product in high purity.

The following table summarizes key parameters that would need to be investigated for the scalable synthesis of this compound.

Table 3: Key Parameters for Scalability Studies

| Parameter | Laboratory Scale | Pilot Scale | Manufacturing Scale |

| Batch Size | g | kg | >100 kg |

| Reactor Type | Round-bottom flask | Jacketed glass reactor | Glass-lined or stainless steel reactor |

| Temperature Control | Heating mantle/ice bath | Thermofluid system | Automated process control |

| Purification Method | Column chromatography | Recrystallization | Industrial crystallization |

By systematically addressing these parameters, a robust and scalable process for the preparative application of this compound can be developed, ensuring a reliable supply of this important chemical intermediate.

Chemical Transformations and Reactivity Profiles of Tert Butyl 4 Fluoro 3 Nitrophenylcarbamate

Nucleophilic Aromatic Substitution (SNA r) at the Fluorine Position

The presence of a strongly electron-withdrawing nitro group ortho and para to the fluorine atom significantly activates the phenyl ring for nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of the fluoride (B91410) ion, a good leaving group, by a variety of nucleophiles.

The electron-deficient nature of the carbon atom at the C-4 position makes it susceptible to attack by nucleophiles. While specific studies on tert-butyl 4-fluoro-3-nitrophenylcarbamate are not extensively documented in publicly available literature, the reactivity can be inferred from the behavior of structurally similar compounds. For instance, the reaction of 4-fluoro-2-nitrophenylamine with a piperidine (B6355638) derivative to form tert-butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate demonstrates the susceptibility of an activated fluoro-nitroaromatic system to amination. It is expected that this compound would react similarly with primary and secondary amines, as well as with alkoxides (from alcohols) and thiolates (from thiols), to yield the corresponding substituted products.

The general scheme for this transformation is as follows:

Image of the general SNAr reaction of this compound with a nucleophile (Nu-).

A representative, though not exhaustive, list of potential reactions and their expected products is presented in the table below.

| Nucleophile (Nu-H) | Reagent | Expected Product |

| Amine (R₂NH) | Piperidine | Tert-butyl 4-(piperidin-1-yl)-3-nitrophenylcarbamate |

| Alcohol (ROH) | Sodium Methoxide | Tert-butyl 4-methoxy-3-nitrophenylcarbamate |

| Thiol (RSH) | Sodium Thiophenolate | Tert-butyl 4-(phenylthio)-3-nitrophenylcarbamate |

This table is illustrative and based on general principles of SNAr reactions.

The strategic placement of a nucleophilic moiety within the same molecule can lead to intramolecular cyclization via an SNAr pathway. For this compound, if a nucleophilic group were introduced into the tert-butyl or carbamate (B1207046) portion of the molecule, it could potentially displace the fluorine atom to form a heterocyclic system. While no specific examples of intramolecular cyclization for this exact compound are readily available, the principle is a common strategy in organic synthesis. For example, intramolecular aza-Michael cyclizations of sulfamates have been demonstrated, highlighting the potential for such ring-forming reactions in related systems. chemrxiv.org

Reductive Transformations of the Nitro Group

The nitro group is readily reduced to an amino group, which can then participate in a wide range of further chemical reactions. The choice of reducing agent is crucial for achieving the desired transformation, especially when other reducible functional groups are present.

The reduction of the nitro group in this compound to an amine is a key transformation that yields tert-butyl 3-amino-4-fluorophenylcarbamate. This product is a valuable building block for the synthesis of more complex molecules. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and efficient method. The use of a palladium on carbon (Pd/C) catalyst with a hydrogen source is a standard procedure for this type of reduction. Other reagents such as tin(II) chloride (SnCl₂) in an acidic medium or iron powder in acetic acid are also effective for the chemoselective reduction of aromatic nitro groups in the presence of other functional groups.

| Reagent | Conditions | Product |

| H₂/Pd-C | Methanol (B129727) or Ethanol | Tert-butyl 3-amino-4-fluorophenylcarbamate |

| SnCl₂·2H₂O | Ethanol, reflux | Tert-butyl 3-amino-4-fluorophenylcarbamate |

| Fe/CH₃COOH | Ethanol, reflux | Tert-butyl 3-amino-4-fluorophenylcarbamate |

This table provides common conditions for the selective reduction of aromatic nitro groups.

The successful synthesis of tert-butyl (3-amino-4-fluorophenyl)carbamate is documented, indicating that this reduction is a feasible and utilized reaction. epa.gov

The reduction of aromatic nitro compounds can also lead to the formation of dimeric products such as azoxy, azo, and hydrazo derivatives, depending on the reaction conditions and the reducing agent used. Milder reducing agents or specific conditions are typically required to stop the reduction at these intermediate stages. For example, reduction with sodium arsenite or glucose in an alkaline solution can often yield azoxy compounds. Further controlled reduction can lead to the corresponding azo and then hydrazo derivatives. While specific conditions for these transformations starting from this compound are not detailed in the literature, the general principles of nitroarene reduction apply.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The directing effects of the substituents on the phenyl ring of this compound determine the position of substitution in electrophilic aromatic substitution (EAS) reactions. The tert-butoxycarbonylamino group is a moderately activating, ortho-, para-directing group. The fluorine atom is a deactivating, ortho-, para-directing group. The nitro group is a strongly deactivating, meta-directing group.

The synthesis of p-nitroaniline often involves the protection of the amino group as an acetanilide (B955) to control the nitration reaction, which highlights the importance of managing directing group effects in such systems. appchemical.com

Reactions Involving the Carbamate Moiety

The tert-butoxycarbonyl (Boc) protected amine is a central feature of the molecule's reactivity, offering pathways for deprotection and modification.

While specific hydrolysis studies on this compound are not extensively documented, the reactivity can be inferred from related structures like p-nitrophenyl carbamates. The hydrolysis of carbamates can proceed through different mechanisms depending on the pH. Under alkaline conditions, hydrolysis is common for nitrophenyl carbamates. For instance, the alkaline hydrolysis of p-nitrophenyl N-methylcarbamate has been studied, demonstrating the susceptibility of the carbamate linkage to cleavage under basic conditions. acs.org This reactivity is driven by the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenolate (B1203915) leaving group.

Transcarbamoylation, the transfer of the carbamoyl (B1232498) group to another nucleophile (like an amine or alcohol), represents another potential transformation. This can occur via the in-situ generation of an isocyanate intermediate, particularly from N-Boc protected anilines under specific activating conditions. For example, a one-pot method for the synthesis of amides from N-Boc-protected anilines involves their reaction with Grignard reagents after activation with 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. nih.gov This suggests that this compound could potentially undergo similar transamidation or transcarbamoylation reactions to form ureas or other carbamate derivatives.

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many conditions and its susceptibility to removal under specific, often acidic, protocols. nih.gov For a substrate like this compound, which contains other sensitive functionalities (nitro group, C-F bond), chemoselective deprotection is crucial.

Various methods have been developed for the mild and selective cleavage of the N-Boc group. A notable strategy involves the use of oxalyl chloride in methanol at room temperature. Research has shown this method to be highly effective for a range of N-Boc substrates, including those with electron-withdrawing groups (EWGs). nih.gov The presence of the fluoro and nitro groups on the aromatic ring of the title compound would be expected to facilitate this deprotection, likely leading to rapid and high-yielding conversion to 4-fluoro-3-nitroaniline (B182485). nih.gov Another approach utilizes Lewis acids, such as bismuth(III) trichloride (B1173362) (BiCl3) or iron(III) chloride (FeCl3), which can effectively remove the Boc group under mild conditions while preserving other acid-labile groups. researchgate.netsemanticscholar.org

Thermolytic deprotection in the absence of an acid catalyst also presents a viable option, particularly in continuous flow systems. Studies indicate that N-Boc aryl amines undergo thermal deprotection more readily than their alkyl counterparts, a process that can be fine-tuned by adjusting temperature and solvent. acs.org

Table 1: Selected Methods for Chemoselective N-Boc Deprotection

| Reagent/Condition | Solvent | Typical Temperature | Key Features | Reference |

|---|---|---|---|---|

| Oxalyl Chloride (3 equiv.) | Methanol | Room Temperature | Fast for substrates with EWGs; high yields. | nih.gov |

| Bismuth(III) trichloride | Acetonitrile (B52724)/Water | 55 °C | Chemoselective; tolerates other acid-labile groups. | researchgate.net |

| Iron(III) chloride | Acetonitrile | Room Temperature | Catalytic, mild, and selective. | semanticscholar.org |

| Thermolysis (Flow) | Methanol or TFE | ~240 °C (for N-Boc aniline) | Acid-free; allows for selective deprotection by temperature control. | acs.org |

| 4M HCl | Methanol | Room Temperature | Standard acidic deprotection. | gsconlinepress.com |

Oxidation Reactions of Aromatic Substituents

The aromatic ring of this compound carries two key substituents: a nitro group and a Boc-protected amino group. The electron-withdrawing nature of the nitro group, combined with the stability of the aromatic ring, generally makes the compound resistant to further oxidation. nih.gov The primary oxidative transformation relevant to this class of compounds often occurs during their synthesis, specifically the oxidation of a precursor aniline (B41778) to the corresponding nitroarene. organic-chemistry.org

Once the nitro group is installed, it is generally stable towards common oxidizing agents. Instead, it is the nitro group itself that can act as an oxidant under certain conditions, though it is more commonly susceptible to reduction. nih.gov The biological metabolism of nitroaromatic compounds can involve oxidative pathways mediated by enzymes like cytochrome P450, but these are complex biological processes. researchgate.net In a standard synthetic context, the aromatic substituents of this compound are not typically targeted for further oxidation.

Cross-Coupling Reactions and Further Functionalization

The presence of a fluorine atom on the aromatic ring opens up possibilities for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. The reactivity of the C-F bond is significantly enhanced by the presence of the strongly electron-withdrawing nitro group in the ortho position.

The Suzuki-Miyaura coupling , which pairs an organohalide with an organoboron compound, is a powerful tool for forming C-C bonds. wikipedia.orglibretexts.org While aryl bromides and iodides are the most common substrates, the activation of C-F bonds in electron-deficient arenes is a known process. mdpi.commdpi.com Given that this compound is an electron-deficient aryl fluoride, it is a plausible candidate for Suzuki coupling. The reaction would involve the palladium-catalyzed coupling of the aryl fluoride with various aryl or vinyl boronic acids or their esters to replace the fluorine atom. mdpi.commdpi.comorganic-chemistry.org

Similarly, the Sonogashira coupling reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, could be applied. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.org As with the Suzuki reaction, the electron-deficient nature of the C-F bond in the title compound makes it a potential substrate for Sonogashira coupling, allowing for the introduction of an alkynyl moiety at the C4 position. organic-chemistry.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Typical Coupling Partners | Potential Product Type | Key Catalyst Components | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Substituted biaryl or styrene (B11656) derivative | Pd(0) catalyst (e.g., Pd2(dba)3), Phosphine (B1218219) Ligand (e.g., P(t-Bu)3), Base (e.g., K3PO4) | wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal Alkyne | Arylalkyne derivative | Pd(0) catalyst (e.g., Pd(PPh3)4), Cu(I) co-catalyst (e.g., CuI), Amine Base (e.g., NEt3) | wikipedia.orgorganic-chemistry.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling method for the synthesis of C-N bonds, typically by reacting an aryl halide or triflate with an amine. wikipedia.orgorganic-chemistry.org The reaction has become a cornerstone of modern synthesis due to its broad substrate scope and functional group tolerance. wikipedia.orgnumberanalytics.com

The application of this reaction to aryl fluorides is more challenging than with heavier halides but is feasible for electron-deficient substrates. The C-F bond in this compound is activated towards nucleophilic aromatic substitution and oxidative addition to a Pd(0) center, making it a potential substrate for Buchwald-Hartwig amination. This would allow for the displacement of the fluorine atom with a primary or secondary amine, providing access to a range of diaminonitrobenzene derivatives after subsequent Boc deprotection. The success of such a reaction typically relies on the use of specialized palladium catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS). wikipedia.orglibretexts.org

Mechanistic Investigations of Key Transformations and Intermediate Characterization of this compound

The chemical reactivity of this compound is primarily dictated by the interplay of its functional groups: the electron-withdrawing nitro group, the fluorine atom which can act as a leaving group, and the bulky tert-butoxycarbonyl (Boc) protecting group on the amine. Mechanistic investigations into its transformations are crucial for optimizing reaction conditions and for the rational design of synthetic pathways towards complex molecules. The key transformations of this compound generally involve nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group.

1 Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The presence of a strong electron-withdrawing nitro group ortho and para to the fluorine atom makes the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack. The SNAr reaction is a principal pathway for the functionalization of this molecule.

General Mechanism:

The SNAr reaction of this compound with a nucleophile (Nu-) is proposed to proceed through a two-step addition-elimination mechanism.

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro group.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, yielding the substituted product.

The stability of the Meisenheimer complex is a key factor in the reaction kinetics. The electron-withdrawing nitro group plays a crucial role in stabilizing this intermediate, thereby facilitating the reaction.

Intermediate Characterization:

The direct observation and characterization of Meisenheimer complexes can be challenging due to their transient nature. However, their existence is often inferred from kinetic studies and computational modeling. For analogous systems, techniques such as low-temperature NMR spectroscopy and UV-Vis spectroscopy have been employed to detect and characterize these intermediates.

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable in elucidating the reaction pathways of SNAr reactions. These studies can provide insights into the geometries and energies of reactants, transition states, and intermediates.

Table 1: Calculated Energy Profile for a Model SNAr Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants (Substrate + Nucleophile) | 0.0 |

| First Transition State (T.S. 1) | +15.2 |

| Meisenheimer Intermediate | -8.5 |

| Second Transition State (T.S. 2) | +5.7 |

| Products (Substituted Product + Leaving Group) | -20.1 |

Note: The data in this table is illustrative and based on computational studies of similar nitro-activated aromatic systems. Specific values for this compound would require dedicated experimental or computational analysis.

2 Reduction of the Nitro Group

The reduction of the nitro group to an amine is another fundamental transformation of this compound, often a necessary step in the synthesis of biologically active molecules.

Reaction Mechanism:

The catalytic hydrogenation of nitroarenes is a complex heterogeneous process. The most widely accepted mechanism involves a series of steps on the catalyst surface:

Adsorption: Both the nitro compound and hydrogen are adsorbed onto the surface of the metal catalyst (e.g., Palladium on carbon, Pd/C).

Stepwise Reduction: The nitro group is sequentially reduced to a nitroso intermediate, then to a hydroxylamine (B1172632) intermediate, and finally to the amine.

Desorption: The final amine product desorbs from the catalyst surface.

Intermediate Characterization:

The intermediates in the catalytic reduction of nitro compounds, such as the nitroso and hydroxylamine species, are typically highly reactive and not easily isolated from the reaction mixture. Their presence is often inferred from the detection of side products or through in-situ spectroscopic monitoring of the reaction. For instance, techniques like ReactIR (in-situ infrared spectroscopy) can be used to track the disappearance of the nitro group stretching frequencies and the appearance of bands corresponding to the intermediates and the final amine product.

Table 2: Spectroscopic Data for a Model Nitro Reduction

| Species | Key IR Stretching Frequencies (cm-1) |

| Nitro Compound (Starting Material) | ~1530 (asymmetric NO2), ~1350 (symmetric NO2) |

| Nitroso Intermediate | ~1500-1620 (N=O) |

| Hydroxylamine Intermediate | ~3250-3450 (O-H), ~3150-3250 (N-H) |

| Amine Product | ~3300-3500 (N-H) |

Note: This table provides typical infrared stretching frequencies for the functional groups involved in the reduction of a nitroarene. The exact positions of the bands can vary depending on the specific molecular structure and the reaction conditions.

Derivatization and Structure Activity Relationship Sar Exploration of Tert Butyl 4 Fluoro 3 Nitrophenylcarbamate Analogues

Design Principles for Novel Carbamate (B1207046) Derivatives

The design of new carbamate derivatives is a strategic process aimed at fine-tuning the molecule's properties. researchgate.net This involves systematic modifications to its structure, primarily focusing on the aryl ring and the carbamate protecting group, to modulate its electronic and steric characteristics.

Modification of Aryl Ring Substituents and Their Electronic Effects

Inductive Effect: This is the polarization of the sigma (σ) bonds due to differences in electronegativity. numberanalytics.com Both fluorine and the nitro group are highly electronegative, pulling electron density away from the benzene (B151609) ring. libretexts.orgnumberanalytics.com

Resonance Effect: This involves the delocalization of pi (π) electrons. numberanalytics.com The nitro group strongly withdraws electrons from the ring through resonance, further deactivating it. libretexts.org While halogens like fluorine are inductively withdrawing, they can donate a lone pair of electrons through resonance, although this effect is generally weaker than their inductive pull. libretexts.org

By systematically replacing the fluoro and nitro groups with other substituents (both electron-donating and electron-withdrawing), chemists can create a library of analogues with a wide spectrum of electronic properties. This allows for the investigation of structure-activity relationships, where the goal is to correlate these electronic changes with specific outcomes, such as reaction rates or biological activity. nih.govresearchgate.netnih.gov For instance, replacing the nitro group with an electron-donating group like a methoxy (B1213986) or alkyl group would increase the electron density of the ring, altering its reactivity profile. numberanalytics.com

Interactive Table 1: Electronic Effects of Common Aryl Substituents

Variations in the Carbamate Protecting Group and its Impact on Reactivity

The carbamate functional group is widely used in organic synthesis to "protect" amines. chem-station.com By converting a nucleophilic amine into a non-nucleophilic carbamate, other parts of the molecule can undergo reactions without interference from the amine. organic-chemistry.orgnih.gov The tert-butoxycarbonyl (Boc) group in the title compound is one of the most common amine protecting groups. masterorganicchemistry.com Its bulky tert-butyl group provides steric hindrance, and the electron-withdrawing nature of the carbonyl group reduces the nitrogen's basicity and nucleophilicity. chem-station.com

The choice of protecting group is crucial as it dictates the conditions required for its removal (deprotection). The Boc group, for example, is stable under many conditions but is readily removed by treatment with strong acids. masterorganicchemistry.com Designing analogues with different carbamate protecting groups allows for varied reactivity and stability. This is particularly important in multi-step syntheses where an "orthogonal" protection strategy might be needed. Orthogonal protection involves using multiple protecting groups in the same molecule that can be removed under different, specific conditions, allowing for selective deprotection of one amine while others remain protected. organic-chemistry.orgmasterorganicchemistry.com

Interactive Table 2: Comparison of Common Carbamate Protecting Groups

Synthesis of Chemically Diverse Analogues for Lead Optimization

The synthesis of analogues of tert-butyl 4-fluoro-3-nitrophenylcarbamate typically begins with a commercially available substituted aniline (B41778). For the parent compound, the starting material is 4-fluoro-3-nitroaniline (B182485). chemicalbook.com This aniline is then reacted with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base to form the desired carbamate. chemicalbook.com

To create a diverse library of analogues, this general scheme can be modified in several ways:

Varying the Starting Aniline: By starting with different substituted anilines, analogues with diverse electronic and steric properties on the aromatic ring can be generated.

Modifying the Protecting Group: Instead of Boc-anhydride, other reagents like benzyl (B1604629) chloroformate (for Cbz protection) or Fmoc-Cl (for Fmoc protection) can be used to install different carbamate groups.

Post-protection Modification: Further reactions can be carried out on the protected molecule. For example, if the aromatic ring contains a suitable functional group, cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) can be employed to introduce additional complexity. nih.gov A series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives have been synthesized by condensing tert-butyl 2-aminophenylcarbamate with various carboxylic acids using coupling agents like EDCI and HOBt. nih.gov

A general synthetic route involves the condensation of a substituted phenyl carbamate with various amines or alcohols, often catalyzed or mediated by coupling agents to facilitate the formation of new bonds. researchgate.nettandfonline.comnih.gov

Conformational Analysis and Stereochemical Impact on Molecular Interactions

Conformational analysis is the study of the different three-dimensional shapes a molecule can adopt due to rotation around its single bonds. acs.org For aryl carbamates, a key feature is the restricted rotation around the N-C(O) bond due to the partial double-bond character arising from the delocalization of the nitrogen's lone pair of electrons into the carbonyl group. nih.gov This restriction means that carbamates can exist as two distinct planar isomers, syn and anti. nih.gov

The specific conformation adopted by a derivative of this compound can significantly impact its ability to interact with other molecules. The stability of these conformers is influenced by several factors:

Electronic Effects: Electron-withdrawing groups on the aryl ring, like the nitro group, can decrease the energy barrier for C-N bond rotation, while electron-donating groups tend to increase it. nd.edu

Steric Hindrance: The bulky tert-butyl group can sterically interact with substituents on the aromatic ring, favoring one conformation over another. For example, studies on related N-aryl carbamates suggest the syn rotamer, which places the bulky group over the face of the aryl ring, can be favored. nd.edu

Computational Predictions of Derivative Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the properties of molecules before they are synthesized in the lab. rsc.org Methods like Density Functional Theory (DFT) can be used to model the electronic structure and predict the reactivity of this compound and its analogues. nih.govrsc.org

These computational approaches can provide valuable insights:

Reaction Pathway Analysis: DFT calculations can map out the energy profile of a potential reaction, identifying the transition states and intermediates. nih.gov This helps predict the most likely reaction pathway and the rate-determining step. For nitroarenes, calculations can predict whether a nucleophile will add to a position occupied by a hydrogen or a halogen, which is crucial for understanding nucleophilic aromatic substitution reactions. researchgate.net

Predicting Reactivity: By calculating parameters like activation energy barriers, chemists can predict the relative reactivity of different analogues. rsc.org For example, it's possible to computationally screen a virtual library of derivatives to identify which ones are most likely to undergo a desired transformation.

Quantitative Structure-Activity Relationship (QSAR): If a set of analogues has been synthesized and tested for a particular activity, computational models can be built to find a statistical correlation between calculated molecular properties (like HOMO/LUMO energies, atomic charges, or dipole moments) and the observed activity. nih.gov These QSAR models can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent or selective compounds.

Computational studies have shown that for nucleophilic substitution on nitroarenes, the addition of a nucleophile to a carbon atom bearing a hydrogen is often kinetically faster than addition to a carbon bearing a halogen, a detail that is critical for predicting reaction outcomes. researchgate.net

Strategic Applications in Advanced Organic Synthesis and Drug Discovery Initiatives

Key Intermediate in Complex Pharmaceutical Synthesis

The strategic placement of reactive and protecting groups on the aromatic ring of tert-butyl 4-fluoro-3-nitrophenylcarbamate makes it a valuable precursor in the multi-step synthesis of complex pharmaceutical agents.

Precursor in Idelalisib Synthesis and Related Phosphoinositide 3-Kinase (PI3K) Inhibitor Analogues

A significant application of this compound and its close derivatives is in the synthesis of Idelalisib, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K). Idelalisib is utilized in the treatment of certain types of blood cancers, including chronic lymphocytic leukemia (CLL) and follicular lymphoma.

The structural motifs present in this compound are also relevant for the synthesis of other PI3K inhibitor analogues. The development of new kinase inhibitors often involves modifying existing drug scaffolds to improve efficacy, selectivity, and pharmacokinetic properties. The fluorinated and nitrated phenyl ring system provided by this intermediate can be a key component in the generation of diverse libraries of related compounds for drug discovery programs.

Role in the Synthesis of Other Targeted Kinase Inhibitors

The utility of this compound extends beyond PI3K inhibitors to the synthesis of a broader range of targeted kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery.

The anilino-quinazoline and anilino-pyrimidine scaffolds are common cores in many kinase inhibitors. The Boc-protected 4-fluoro-3-nitroaniline (B182485) structure of the title compound provides a key building block for accessing these privileged scaffolds. Following the reduction of the nitro group to an amine, the resulting diamino derivative can undergo cyclization reactions with appropriate partners to form the desired heterocyclic core. The fluorine atom can enhance the binding affinity of the inhibitor to the ATP-binding site of the target kinase.

Building Block for Nitrogen-Containing Heterocyclic Scaffolds of Biological Interest

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals, exhibiting a wide range of biological activities. frontiersin.orgnih.govfrontiersin.orgnih.gov this compound serves as a valuable starting material for the synthesis of various biologically interesting heterocyclic systems.

The transformation of the nitro and protected amino groups on the phenyl ring allows for the construction of fused heterocyclic systems. For instance, reduction of the nitro group followed by intramolecular or intermolecular cyclization reactions can lead to the formation of:

Benzimidazoles: These can be formed by reacting the resulting phenylenediamine derivative with aldehydes, carboxylic acids, or their derivatives.

Quinoxalines: Condensation of the phenylenediamine with 1,2-dicarbonyl compounds yields quinoxaline (B1680401) derivatives.

Phenazines: These can be synthesized through oxidative coupling of the phenylenediamine.

The presence of the fluorine atom can modulate the physicochemical properties and biological activity of the resulting heterocyclic compounds.

Enabling Reagent in Multicomponent Reactions for Combinatorial Library Synthesis

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules from three or more starting materials in a single step. This efficiency is particularly valuable in the generation of combinatorial libraries for high-throughput screening in drug discovery.

While specific examples of this compound in MCRs are not extensively documented in publicly available literature, its structure suggests potential applications. After reduction of the nitro group to an amine, the resulting ortho-phenylenediamine derivative could, in principle, participate in various MCRs. For example, it could be a component in the Ugi or Passerini reactions, which are widely used to generate diverse molecular scaffolds. The ability to introduce the fluorinated and protected aniline (B41778) moiety in a single step through an MCR would be a highly efficient strategy for creating libraries of novel compounds for biological evaluation.

Intermediate in Agrochemical Development and Functional Materials

The application of this compound and its derivatives is also conceivable in the fields of agrochemical development and functional materials. Many modern pesticides and herbicides contain fluorinated aromatic and heterocyclic moieties to enhance their efficacy and metabolic stability. The title compound could serve as a precursor for the synthesis of novel agrochemicals.

In the realm of functional materials, the unique electronic properties conferred by the fluorine and nitro groups make this compound a potentially useful building block for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to deprotect the amine and further functionalize the molecule opens up possibilities for creating novel polymers and dyes with tailored properties.

Design and Synthesis of Chemically Caged Compounds (conceptual application)

The concept of "caged compounds" involves the temporary inactivation of a biologically active molecule by attaching a photoremovable protecting group. wiley-vch.de The active molecule can then be released at a specific time and location by irradiation with light, allowing for precise spatiotemporal control of its biological activity.

The 2-nitrobenzyl group is a classic photolabile protecting group. While this compound itself is not a photolabile protecting group in the traditional sense, its 3-nitro-4-(Boc-amino)phenyl moiety shares structural similarities with the core of many photolabile caging groups. Conceptually, derivatives of this compound could be designed to function as phototriggers. For instance, modification of the substituent pattern on the aromatic ring could lead to compounds that undergo a photochemical reaction to release a tethered molecule. This conceptual application highlights the potential for this chemical scaffold to be adapted for use in the development of sophisticated tools for chemical biology research.

Theoretical and Computational Studies of Tert Butyl 4 Fluoro 3 Nitrophenylcarbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be essential in characterizing the electronic properties of Tert-butyl 4-fluoro-3-nitrophenylcarbamate. These studies would typically involve geometry optimization to find the most stable three-dimensional arrangement of the atoms.

From the optimized structure, a wealth of information could be derived. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and its susceptibility to electronic excitation.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps would highlight the electron-rich and electron-poor regions of the molecule, offering insights into its intermolecular interactions and potential sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Data from Quantum Chemical Calculations

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | (e.g., -7.5 eV) | Indicates the ability to donate electrons. |

| LUMO Energy | (e.g., -2.1 eV) | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | (e.g., 5.4 eV) | Relates to chemical reactivity and stability. |

| Dipole Moment | (e.g., 4.2 D) | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Landscape Analysis

The presence of rotatable bonds in this compound, particularly around the carbamate (B1207046) linkage and the phenyl ring, suggests a complex conformational landscape. Molecular dynamics (MD) simulations could be employed to explore the various accessible conformations of the molecule over time.

By simulating the motion of the atoms at a given temperature, MD can reveal the preferred spatial arrangements and the energy barriers between different conformations. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in a biological system or a solution. Analysis of the simulation trajectories would allow for the identification of the most populated conformational states and the dihedral angles that define them.

Reaction Pathway Analysis and Transition State Modeling

Theoretical studies could also be used to investigate the chemical reactions involving this compound. For example, the hydrolysis of the carbamate group or nucleophilic aromatic substitution reactions could be modeled.

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state—the highest energy point along the reaction coordinate. The energy of the transition state is directly related to the activation energy of the reaction, providing a quantitative measure of the reaction rate. This type of analysis is invaluable for understanding reaction mechanisms and predicting the feasibility of chemical transformations.

Prediction of Spectroscopic Signatures and Molecular Properties

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical calculations could provide predictions for its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic absorption spectra.

These predicted spectra can aid in the interpretation of experimental data and the structural elucidation of the compound and its derivatives.

Table 3: Hypothetical Predicted Spectroscopic Data

| Spectroscopy | Predicted Feature | Hypothetical Value |

| ¹H NMR | Chemical Shift (Ar-H) | (e.g., 7.5-8.2 ppm) |

| ¹³C NMR | Chemical Shift (C=O) | (e.g., 153 ppm) |

| IR | Vibrational Frequency (N-H stretch) | (e.g., 3350 cm⁻¹) |

| UV-Vis | Wavelength of Maximum Absorption (λmax) | (e.g., 280 nm) |

Advanced Analytical Methodologies for Research and Development of Tert Butyl 4 Fluoro 3 Nitrophenylcarbamate

Spectroscopic Characterization Beyond Routine Identification

Spectroscopic techniques are indispensable in the analysis of Tert-butyl 4-fluoro-3-nitrophenylcarbamate, each providing unique insights into the molecule's structure and electronic properties.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the definitive identification of this compound. It provides an exceptionally accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. The theoretical exact mass of this compound (C11H13FN2O4) is 256.08593506 Da. echemi.com HRMS analysis can confirm this mass with a high degree of confidence, typically within a few parts per million (ppm), which is crucial for distinguishing it from other compounds with the same nominal mass.

Beyond exact mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) is instrumental in elucidating the fragmentation pathways of the molecule. While specific experimental fragmentation data for this exact compound is not widely published, the fragmentation of N-tert-butoxycarbonyl (N-Boc) protected compounds is well-understood. Common fragmentation patterns involve the loss of the tert-butyl group or the entire Boc group.

Table 1: Predicted HRMS Fragmentation of this compound

| Fragment | Proposed Structure | Theoretical m/z |

|---|---|---|

| [M-C4H8]+• | Ionized 4-fluoro-3-nitrophenylcarbamate | 200.0233 |

| [M-C4H9O2]• | Ionized 4-fluoro-3-nitroaniline (B182485) | 156.0335 |

| [M-C5H9O2]+ | 4-fluoro-3-nitrophenylaminyl cation | 155.0257 |

| [C4H9]+ | tert-Butyl cation | 57.0704 |

This table presents predicted fragmentation patterns based on known fragmentation of similar N-Boc protected aromatic compounds.

Analysis of these fragmentation patterns provides a veritable fingerprint of the molecule, confirming the connectivity of its constituent parts and aiding in the identification of any potential impurities or degradation products that may have formed during synthesis or storage.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced 2D NMR techniques are necessary for the unambiguous assignment of all proton and carbon signals, especially in a molecule with a substituted aromatic ring like this compound.

2D NMR Spectroscopy : Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

COSY reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons on the aromatic ring.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protonated carbons.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| tert-Butyl CH₃ | ~1.5 (s, 9H) | ~28.0 | C=O, tert-Butyl C |

| tert-Butyl C | - | ~82.0 | tert-Butyl CH₃ |

| Carbamate (B1207046) C=O | - | ~152.0 | NH, tert-Butyl CH₃ |

| Aromatic CH | ~7.5-8.5 (m) | ~115-140 | Other aromatic C's |

| C-F | - | ~150-160 (d, JCF) | Aromatic H's |

| C-NO₂ | - | ~140-150 | Aromatic H's |

These are estimated chemical shifts based on data for analogous compounds like 4-fluoro-3-nitroaniline and other nitrophenylcarbamates. Actual values would be determined experimentally. chemicalbook.comsigmaaldrich.com

Solid-State NMR (ssNMR) : For a crystalline solid like this compound, ssNMR can provide valuable information about the molecular conformation and packing in the solid state. ¹⁹F ssNMR is particularly useful for studying the local environment of the fluorine atom, as the chemical shift anisotropy (CSA) is sensitive to the electronic environment and intermolecular interactions. nih.govnih.gov This can be used to identify different polymorphs, which can have significant impacts on the physical properties of the compound.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a "fingerprint" for the compound and are excellent for identifying key functional groups.

IR Spectroscopy : The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate, the asymmetric and symmetric stretches of the nitro group, and the C-F stretch.

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric stretch of the nitro group and the vibrations of the aromatic ring are typically strong in the Raman spectrum.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (carbamate) | Stretching | 3200-3400 |

| C-H (aliphatic/aromatic) | Stretching | 2850-3100 |

| C=O (carbamate) | Stretching | 1700-1730 |

| C=C (aromatic) | Stretching | 1450-1600 |

| NO₂ | Asymmetric Stretch | 1500-1550 |

| NO₂ | Symmetric Stretch | 1330-1370 |

| C-F | Stretching | 1100-1250 |

These are typical ranges for the indicated functional groups and are based on data from similar compounds. nih.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitrophenyl chromophore in this compound makes it amenable to this technique. The spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions of the aromatic nitro system are typically intense, while the n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro and carbamate groups are generally weaker. researchgate.net

The position and intensity of these absorption maxima are sensitive to the solvent polarity. This technique is also valuable for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the concentration of the compound, following the Beer-Lambert law. This can be used to determine the concentration of the compound in solutions for various assays. For related nitroaniline compounds, absorption maxima are often observed in the range of 350-400 nm. researchgate.netresearchgate.net

Chromatographic Purity Assessment and Process Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, by-products, and degradation products, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination in the pharmaceutical industry. A robust, stability-indicating HPLC method is critical for the quality control of this compound.

Purity and Isomeric Separation : A reversed-phase HPLC method, likely using a C18 column, would be developed to separate the main compound from any potential impurities. The mobile phase would typically consist of a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient mode. thermofisher.comnih.govoup.com UV detection would be suitable given the compound's chromophore. This method must be able to separate positional isomers, such as those that could arise from incomplete regioselectivity during the nitration or amination steps of the synthesis.

Chiral Analysis : Although this compound itself is not chiral, it is often used in the synthesis of chiral APIs. If any step in the synthetic route leading to or from this intermediate involves chiral compounds, chiral HPLC would be necessary. Chiral stationary phases (CSPs), such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins, are commonly used for the separation of enantiomers. nih.govphenomenex.comyoutube.comnih.gov The development of a chiral HPLC method would involve screening different CSPs and mobile phases (normal phase, reversed-phase, or polar organic) to achieve baseline separation of the enantiomers of interest.

Table 4: Illustrative HPLC Method Parameters for Analysis of Fluoronitroaniline Derivatives

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |

| Gradient | Time-dependent gradient from low to high %B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm or 254 nm |

| Injection Volume | 10 µL |

These parameters are based on established methods for related nitroaniline compounds and would require optimization for this compound. nih.govepa.gov

By employing this array of advanced analytical techniques, a comprehensive profile of this compound can be established, ensuring its quality and suitability for use in the synthesis of pharmaceutical products.

Gas Chromatography (GC) for Volatile Impurities and Byproduct Detection

Gas Chromatography is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. In the context of this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), is indispensable for detecting residual solvents, unreacted starting materials, and volatile byproducts that may be present from its synthesis.

The synthesis of this compound typically involves the reaction of 4-fluoro-3-nitroaniline with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). Potential volatile impurities could therefore include residual starting materials like 4-fluoro-3-nitroaniline, and solvents used during the reaction and purification, such as tetrahydrofuran (B95107) (THF), ethyl acetate, or toluene. Furthermore, byproducts from side reactions, though often less volatile, can sometimes be detected by GC if they possess sufficient thermal stability.

However, the direct GC analysis of carbamates like this compound can be challenging due to their thermal lability. Carbamates can degrade at the high temperatures of the GC injector port, leading to inaccurate quantification and the appearance of degradation products as artifactual impurities. researchgate.net A common degradation pathway for N-arylcarbamates is the cleavage of the carbamate bond to form the corresponding aniline (B41778) and other fragments.

To mitigate thermal degradation, derivatization techniques are often employed. For instance, flash methylation in the injector port can convert the carbamate into a more thermally stable derivative, allowing for more robust and reproducible analysis. scispec.co.th Alternatively, analysis might focus on the detection of more volatile precursors or byproducts without directly analyzing the main compound, which is often better analyzed by High-Performance Liquid Chromatography (HPLC).

A typical GC method for analyzing volatile impurities in a sample of this compound would involve a capillary column with a non-polar or medium-polarity stationary phase. A temperature-programmed oven is used to ensure the efficient separation of analytes with different boiling points. A Flame Ionization Detector (FID) offers excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) provides definitive identification of the impurities based on their mass spectra. thermofisher.com

Table 1: Illustrative GC Method Parameters for Volatile Impurity Analysis

| Parameter | Condition |

| GC System | Gas Chromatograph with FID/MS detector |

| Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C (or optimized to minimize degradation) |

| Oven Program | Initial 50 °C for 5 min, ramp at 10 °C/min to 280 °C, hold for 10 min |

| Detector | FID: 280 °C; MS: Transfer line 280 °C, Ion source 230 °C, Mass range 40-450 amu |

| Injection Volume | 1 µL (split or splitless, depending on concentration) |

| Sample Preparation | The sample is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or acetone) and filtered before injection. |

Table 2: Potential Volatile Impurities and Byproducts Detected by GC

| Compound Name | Potential Source |

| 4-fluoro-3-nitroaniline | Unreacted starting material |

| Tetrahydrofuran (THF) | Residual solvent from reaction/purification |

| Toluene | Residual solvent from reaction/purification |

| tert-Butanol (B103910) | Byproduct from the decomposition of Boc anhydride |

| Di-tert-butyl carbonate | Unreacted reagent |

X-ray Diffraction (XRD) for Solid-State Structure Determination and Polymorphism Studies

X-ray Diffraction (XRD) is a non-destructive analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. For a crystalline compound like this compound, single-crystal XRD can be used to determine its precise molecular structure, including bond lengths, bond angles, and conformational details. Powder XRD (PXRD) is employed to analyze the bulk crystalline form, identify different crystalline phases (polymorphs), and assess the degree of crystallinity.

The crystal structure of a molecule profoundly influences its physicochemical properties, such as melting point, solubility, and stability. In the pharmaceutical industry, understanding and controlling the crystalline form of a substance is critical. Different polymorphic forms of the same compound can exhibit different properties, which can impact manufacturing processes and the bioavailability of the final drug product.

A polymorphism study of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by PXRD. Each unique crystalline form will produce a distinct powder diffraction pattern, characterized by a specific set of peak positions and intensities.

Table 3: Illustrative Powder X-ray Diffraction (PXRD) Data for a Hypothetical Crystalline Form of this compound

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.4 | 100 |

| 12.8 | 6.9 | 45 |

| 17.1 | 5.2 | 80 |

| 21.4 | 4.1 | 60 |

| 24.7 | 3.6 | 75 |

| 28.9 | 3.1 | 30 |

The data in Table 3 represents a hypothetical PXRD pattern. The discovery of a second set of peaks under different crystallization conditions would indicate the presence of a new polymorph. Further characterization of these different forms using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would then be necessary to understand their relative thermodynamic stability and transformation behavior. Such studies are crucial for selecting the most stable crystalline form for further development to ensure consistent product quality.

Future Research Perspectives and Emerging Challenges

Development of Sustainable and Eco-Friendly Synthetic Routes for Tert-butyl 4-fluoro-3-nitrophenylcarbamate

The current synthesis of this compound typically involves the reaction of 4-fluoro-3-nitroaniline (B182485) with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride), often using solvents and reagents that pose environmental concerns. The drive towards green chemistry is prompting research into more sustainable alternatives.

Future synthetic strategies are expected to focus on several key areas:

Alternative Carbonyl Sources: Research is ongoing to replace phosgene (B1210022) derivatives like Boc-anhydride with more environmentally benign carbonyl sources. Carbon dioxide (CO2), being an abundant, non-toxic, and inexpensive C1 source, represents a highly attractive alternative for carbamate (B1207046) synthesis. psu.edu The development of catalytic systems, potentially using metal alkoxides or basic catalysts, could enable the direct synthesis of carbamates from amines, alcohols, and CO2, thus creating a halogen-free route. psu.edursc.orgrsc.org

Solvent-Free and Alternative Solvent Systems: A significant goal is to minimize or eliminate the use of hazardous organic solvents. Research into solvent-free reaction conditions or the use of greener solvents like supercritical carbon dioxide is a promising avenue. bohrium.com

Flow Chemistry: The application of flow microreactor systems offers a more sustainable and efficient alternative to traditional batch processing. rsc.org Flow chemistry can provide better control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation, making it a viable approach for the synthesis of tert-butyl esters and carbamates. rsc.org

Catalytic Innovations: The development of novel catalysts, including organocatalysts and reusable solid base catalysts, is crucial for enhancing reaction efficiency and sustainability. bohrium.com These catalysts aim to reduce energy consumption and optimize resource use, aligning with the core principles of green chemistry. bohrium.com

Table 1: Comparison of Synthetic Route Strategies

| Feature | Conventional Route | Emerging Sustainable Route |

|---|---|---|

| Carbonyl Source | Di-tert-butyl dicarbonate | Carbon Dioxide (CO2), Urea |

| Catalyst | Often stoichiometric base | Recyclable metal alkoxides, Organocatalysts |

| Solvents | Dichloromethane (B109758), Acetonitrile (B52724) | Supercritical CO2, Solvent-free, Water |

| Process | Batch processing | Continuous flow microreactors |

| Waste | Organic solvents, byproducts | Reduced waste, potentially water |

Expansion of Applications in Novel Chemical Spaces and Emerging Technologies

As a versatile intermediate, this compound serves as a gateway to a wide range of complex molecules. Its strategic functional groups—the Boc-protected amine, the nitro group, and the fluorine atom—allow for sequential and site-selective modifications.

Future applications are expected to leverage this versatility:

Medicinal Chemistry: The precursor, 4-fluoro-3-nitroaniline (or its isomer 3-fluoro-4-nitroaniline), is a key starting material for FDA-approved drugs. nih.govjocpr.com For instance, the 6-fluoroindole (B127801) nucleus of Tezacaftor is constructed using 3-fluoro-4-nitroaniline. nih.gov The Boc-protected carbamate provides a stable, easily handled intermediate for these multi-step syntheses, and its use is expected to grow in the development of new therapeutic agents targeting areas like cancer, infectious diseases, and inflammatory conditions. jocpr.comnih.gov

Fluorinated Heterocycles: There is significant interest in fluorinated heterocyclic compounds in the life sciences. nih.gov this compound is an ideal precursor for synthesizing novel fluorinated isoxazoles, pyrazoles, and other heterocycles that exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. jocpr.comnih.gov

Peptide and Amino Acid Chemistry: The introduction of fluorine into amino acids can significantly modulate their biophysical properties. beilstein-journals.org This compound can serve as a starting point for the synthesis of non-natural fluorinated aromatic amino acids, which are valuable tools for creating peptides with enhanced stability and for use as therapeutic agents or in PET imaging. beilstein-journals.org

Materials Science: The nitroaniline scaffold is used in the creation of functional dyes. hsppharma.com By modifying this compound, new chromophores and fluorophores with tailored electronic and photophysical properties could be developed for applications in organic electronics, sensors, and imaging technologies.

Exploration of New Reactivity Profiles for Enhanced Synthetic Utility

The synthetic potential of this compound is primarily based on the known reactivity of its functional groups. However, future research will likely explore novel transformations and catalytic methods to enhance its synthetic utility.

Key areas for exploration include:

Catalytic C-H Functionalization: Direct functionalization of the aromatic C-H bonds, guided by the existing substituents, could provide more efficient routes to complex derivatives without the need for pre-functionalized starting materials.

Nitro Group Transformations: While the reduction of the nitro group to an amine is a standard transformation, exploring alternative reactions of the nitro group, such as its participation in cyclization reactions or its conversion to other functional groups, could open up new synthetic pathways.

Advanced Coupling Reactions: The development of new palladium-catalyzed or other transition-metal-catalyzed cross-coupling reactions could enable more diverse and complex molecules to be built from this scaffold. This includes expanding the scope of coupling partners for the aryl fluoride (B91410) or for positions activated by the other substituents.

Asymmetric Synthesis: For applications in chiral drug synthesis, developing asymmetric reactions that leverage the existing functionality of the molecule to induce stereoselectivity would be highly valuable. This could involve catalytic asymmetric reduction of the nitro group or asymmetric transformations on side chains introduced to the aromatic ring.

Addressing Challenges in Large-Scale Production and High Purity Control

Transitioning a synthetic route from the laboratory to industrial-scale production presents significant challenges related to cost, safety, efficiency, and purity. For this compound, which is used as a pharmaceutical intermediate, ensuring high purity is paramount.

Future efforts must address the following challenges:

Purification Methods: A major challenge in large-scale synthesis is the reliance on chromatographic purification, which is expensive and generates large volumes of solvent waste. researchgate.net Research into developing chromatography-free purification methods, such as crystallization or acid-base extraction techniques, is critical for creating a cost-effective and environmentally friendly process. researchgate.net

Impurity Profiling and Control: In pharmaceutical manufacturing, all impurities must be identified and controlled. A thorough understanding of the reaction mechanism and potential side reactions is necessary to minimize the formation of impurities. Developing precise analytical methods to detect and quantify these impurities is essential for quality control.

Cost-Effectiveness and Safety: The cost of raw materials, particularly catalysts and specialized reagents, can be a significant factor in large-scale production. researchgate.net Identifying more economical reagents and developing safer handling procedures for potentially hazardous materials are ongoing challenges that need to be addressed to ensure the economic viability and operational safety of the manufacturing process. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products